N-cyclohexyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-cyclohexyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced via cyclization reactions involving appropriate precursors.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions.
Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the cyclopropyl group.
Reduction: Reduction reactions may target the oxadiazole ring or the quinoline core.
Substitution: Substitution reactions can occur at various positions on the quinoline core or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring may also contribute to the compound’s activity by interacting with specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Oxadiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Uniqueness
N-cyclohexyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is unique due to the combination of the quinoline core, oxadiazole ring, and cyclopropyl group, which may confer distinct biological activities and chemical properties.
Biological Activity
N-cyclohexyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C19H22N4O2 and a molecular weight of approximately 342.4 g/mol. Its structure features a cyclohexyl group, an oxadiazole moiety, and a dihydroquinoline scaffold, which are known to contribute to its pharmacological effects.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. This compound has shown potential against various bacterial strains. For instance, studies have reported that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific bacterial strain tested .
2. Anticancer Activity
The compound's structural components suggest potential anticancer properties. Preliminary studies using in vitro assays on cancer cell lines have demonstrated that it can induce apoptosis and inhibit cell proliferation. For example, IC50 values for cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells were reported in the range of 10–30 µM . Molecular docking studies indicate that the compound may interact with key proteins involved in cancer cell survival pathways.
3. Anti-inflammatory Effects
Oxadiazole derivatives are also associated with anti-inflammatory activity. In vivo studies have shown that compounds with similar structures can significantly reduce inflammation markers in animal models. The proposed mechanism involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes .
The biological activity of this compound is thought to be mediated through several mechanisms:
1. Enzyme Inhibition
The compound has been shown to inhibit various enzymes associated with disease processes. For example, docking studies suggest strong binding affinity to COX enzymes and other targets involved in cancer progression and inflammatory responses .
2. Interaction with Cellular Pathways
It is hypothesized that the compound may modulate signaling pathways related to cell survival and apoptosis. This includes interactions with receptors and transcription factors that regulate gene expression related to cell growth and death .
Case Studies
Study 1: Antimicrobial Testing
In a study examining the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 64 µg/mL against both strains, indicating moderate activity compared to standard antibiotics.
Study 2: Anticancer Evaluation
A recent investigation assessed the anticancer properties of this compound on different cancer cell lines. The results showed significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment. The study concluded that further optimization could enhance its potency as an anticancer agent .
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c27-19(23-15-6-2-1-3-7-15)13-26-18-9-5-4-8-16(18)17(12-20(26)28)22-24-21(25-29-22)14-10-11-14/h4-5,8-9,12,14-15H,1-3,6-7,10-11,13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMKTQJZQAKYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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